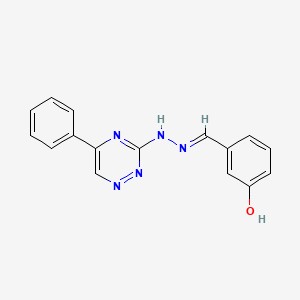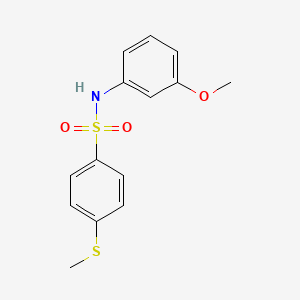
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, also known as CPO or CPCC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and has been found to have potent anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves the inhibition of various signaling pathways involved in inflammation and cancer. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) which are involved in the production of pro-inflammatory cytokines and tumor growth. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α in animal models of inflammation. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. Additionally, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been found to reduce oxidative stress and improve antioxidant enzyme activity in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory and anti-tumor properties and has been found to be effective in various animal models. However, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has some limitations as well. It is a synthetic compound and may not fully mimic the effects of natural compounds. Additionally, the mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood and requires further investigation.
Future Directions
There are several future directions for research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate. One area of research could be the development of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate derivatives that have improved pharmacological properties. Another area of research could be the investigation of the mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its effects on various signaling pathways. Additionally, the potential use of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate in combination with other drugs for the treatment of inflammation and cancer could be explored. Furthermore, the safety and toxicity of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate in animal models and humans need to be investigated to determine its potential for clinical use.
Conclusion:
In conclusion, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound that has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit various signaling pathways involved in inflammation and cancer and has shown promising results in animal models. However, further research is needed to fully understand the mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its potential for clinical use.
Synthesis Methods
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves the reaction of 8-methyl-2-oxo-2H-chromene-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate can be improved by optimizing the reaction conditions such as the reaction temperature, time, and concentration of reagents.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-17(23-20(22)14-7-8-14)10-9-15-16(11-18(21)24-19(12)15)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDUBMHFPRNBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
